SYK Enzymatic Inhibition Potency: TAK-659 vs. Fostamatinib (R406) vs. Entospletinib
TAK-659 inhibits SYK with an IC50 of 3.2 nM in a cell-free enzymatic assay [1]. This represents a 12.8-fold greater potency than fostamatinib (R406), which inhibits SYK with an IC50 of 41 nM in a comparable cell-free assay , and a 2.4-fold greater potency than the SYK-selective inhibitor entospletinib (GS-9973, IC50 7.7 nM) . The quantitative potency advantage at the enzymatic level translates into broader cellular efficacy at lower drug concentrations.
| Evidence Dimension | SYK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (TAK-659) |
| Comparator Or Baseline | Fostamatinib/R406 IC50 = 41 nM; Entospletinib/GS-9973 IC50 = 7.7 nM |
| Quantified Difference | 12.8-fold more potent than fostamatinib; 2.4-fold more potent than entospletinib |
| Conditions | Cell-free SYK enzymatic assay |
Why This Matters
Higher enzymatic potency enables effective SYK pathway suppression at lower systemic exposures, which may reduce off-target kinase engagement liabilities in vivo.
- [1] Adooq. TAK-659 Datasheet. Catalog No. A20450. IC50: SYK 3.2 nM, FLT3 4.6 nM. View Source
